N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide
Description
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropane ring substituted with a phenyl group at the 2-position and a carboxamide group linked to a 2-chloro-5-nitrophenyl moiety. Its molecular formula is C₁₆H₁₂ClN₃O₃, with a calculated molecular weight of 329.7 g/mol. The cyclopropane ring introduces significant steric strain, while the nitro and chloro groups on the aromatic ring contribute to electron-withdrawing effects, influencing reactivity and solubility.
Properties
Molecular Formula |
C16H13ClN2O3 |
|---|---|
Molecular Weight |
316.74 g/mol |
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C16H13ClN2O3/c17-14-7-6-11(19(21)22)8-15(14)18-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,18,20) |
InChI Key |
BKRWITFCQFWHDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide typically involves the reaction of 2-chloro-5-nitroaniline with 2-phenylcyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Ammonia (NH3), thiols (R-SH).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced nitro derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Analysis of Structural and Functional Differences
Cyclopropane Modifications :
- The target compound’s 2-phenyl substituent on the cyclopropane enhances lipophilicity compared to the unsubstituted cyclopropane in N-(2-chloro-5-nitrophenyl)cyclopropanecarboxamide . This modification may improve membrane permeability in drug candidates.
- VU0359595 () incorporates a bromo-benzimidazolone-piperidine system alongside the 2-phenylcyclopropane, demonstrating how cyclopropane derivatives are leveraged in complex bioactive molecules .
Aromatic Ring Substituents :
- The 2-chloro-5-nitro group in the target compound contrasts with the 5-chloro-2-methoxy group in N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide (). The nitro group’s electron-withdrawing nature may enhance electrophilic reactivity, whereas methoxy groups donate electrons, altering solubility and metabolic stability .
Biological Activity
N-(2-chloro-5-nitrophenyl)-2-phenylcyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring, which contributes to its unique reactivity. Its molecular formula is , and it includes a chlorinated nitrophenyl moiety that influences its electronic properties. The presence of the nitro group is particularly significant as it may enhance the compound's biological activity by participating in electron-withdrawing effects, which can affect interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several chemical reactions. The following steps outline a general synthetic route:
- Formation of Cyclopropane Ring : The cyclopropane structure can be synthesized through cyclopropanation reactions involving alkenes.
- Introduction of Nitro Group : Nitration of the phenyl ring can be achieved using nitric acid in the presence of sulfuric acid.
- Chlorination : Chlorine can be introduced to the aromatic system via electrophilic aromatic substitution.
- Amide Formation : The final step involves coupling the cyclopropanecarboxylic acid with an amine to form the desired amide.
Anticancer Properties
Preliminary studies indicate that compounds with similar structures to this compound may exhibit significant anticancer activities. For instance, research has shown that certain derivatives inhibit Gli1-mediated transcription, a pathway often associated with tumor growth and proliferation. The structure-activity relationship (SAR) studies highlight that modifications to the compound can enhance selective toxicity towards cancer cells while minimizing effects on normal cells .
Inhibitory Effects on Enzymes
This compound has been evaluated for its ability to inhibit various enzymes involved in metabolic pathways. It has shown potential as an inhibitor of peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating lipid metabolism and glucose homeostasis. Such inhibition could have implications for treating metabolic disorders .
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of new compounds. The Ames test results suggest that some derivatives may have mutagenic potential; hence, further studies are required to understand their safety profiles comprehensively .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Chloro-5-nitrobenzoic Acid | Contains a nitro group and chlorine | Used as an intermediate in pharmaceutical synthesis |
| N-(3-Nitrophenyl)benzenesulfonamide | Contains sulfonamide functionality | Exhibits diverse pharmacological activities |
| 2-(2-Chloro-5-nitrophenyl)pyridine | Pyridine ring instead of cyclopropane | Potentially different biological interactions |
| 1-Chloro-2-methyl-4-nitrobenzene | Simple chlorinated nitrobenzene | Known for its use in industrial applications |
The distinct cyclopropane structure combined with halogenated and nitro functionalities in this compound may confer unique reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of related compounds:
- Inhibition of Gli1 Transcription : A study demonstrated that certain derivatives significantly inhibited Gli1-mediated transcription, showcasing their potential as anticancer agents .
- PPAR Inhibition : Research indicated that similar compounds could modulate PPAR activity, influencing lipid metabolism and potentially providing therapeutic benefits in metabolic diseases .
- Toxicity Assessments : Comprehensive toxicity evaluations revealed mutagenic potential in some derivatives, necessitating further investigation into their safety profiles before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
